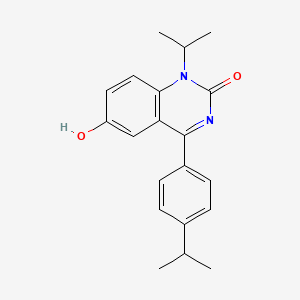

6-Hydroxy-1-isopropyl-4-(4-isopropylphenyl)quinazolin-2(1H)-one

Description

Properties

IUPAC Name |

6-hydroxy-1-propan-2-yl-4-(4-propan-2-ylphenyl)quinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-12(2)14-5-7-15(8-6-14)19-17-11-16(23)9-10-18(17)22(13(3)4)20(24)21-19/h5-13,23H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKNILXLOVIKRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80669477 | |

| Record name | 6-Hydroxy-1-(propan-2-yl)-4-[4-(propan-2-yl)phenyl]quinazolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478963-71-2 | |

| Record name | 6-Hydroxy-1-(propan-2-yl)-4-[4-(propan-2-yl)phenyl]quinazolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

6-Hydroxy-1-isopropyl-4-(4-isopropylphenyl)quinazolin-2(1H)-one, with the CAS number 478963-71-2, is a quinazoline derivative that has garnered attention for its potential biological activities. Quinazolines and their derivatives are known for a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to synthesize the current knowledge regarding the biological activity of this compound, supported by relevant data tables and case studies.

- Molecular Formula : CHNO

- Molecular Weight : 322.4 g/mol

- Structure : The compound features a hydroxyl group at position 6 and isopropyl groups at positions 1 and 4 of the quinazoline ring.

Anticancer Activity

Research indicates that quinazoline derivatives can exhibit significant anticancer properties through various mechanisms, including the inhibition of tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor). In vitro studies have shown that compounds similar to this compound can inhibit cancer cell proliferation by targeting these pathways .

| Compound | Target | Effect |

|---|---|---|

| This compound | EGFR | Inhibition of cell proliferation |

| 3-(benzylidene amino)-2-phenyl quinazoline | Various cancers | Cytotoxic effects |

Antimicrobial Activity

Quinazoline derivatives are also noted for their antimicrobial properties. Studies have reported that certain analogs demonstrate activity against various bacterial strains, including Staphylococcus aureus and Candida albicans. The presence of hydroxyl groups in the structure often enhances this activity .

| Derivative | Microbial Target | Activity |

|---|---|---|

| Quinazoline derivatives | S. aureus | Antibacterial |

| Quinazoline derivatives | C. albicans | Antifungal |

Antioxidant Activity

The antioxidant potential of quinazoline derivatives has been evaluated using multiple assays such as DPPH, ABTS, and CUPRAC. Compounds with hydroxyl substitutions have shown promising results in scavenging free radicals and reducing oxidative stress .

| Assay Method | Compound Tested | Result |

|---|---|---|

| DPPH | 6-Hydroxy derivatives | Moderate activity |

| ABTS | Hydroxyl-substituted quinazolines | High activity |

Case Studies

Several case studies highlight the biological efficacy of quinazoline derivatives:

- Cytotoxicity against Cancer Cells : A study demonstrated that a series of synthesized quinazoline compounds showed significant cytotoxic effects against various cancer cell lines, suggesting that structural modifications could enhance their therapeutic potential .

- Antimicrobial Efficacy : Another investigation evaluated the antimicrobial properties of different quinazoline analogs, revealing that those with specific functional groups exhibited enhanced activity against both gram-positive and gram-negative bacteria .

- Antioxidant Properties : Research focused on the antioxidant capabilities of substituted quinazolines found that compounds with multiple hydroxyl groups showed superior metal-chelating properties, indicating their potential use in oxidative stress-related conditions .

Scientific Research Applications

Introduction to 6-Hydroxy-1-isopropyl-4-(4-isopropylphenyl)quinazolin-2(1H)-one

This compound, also known by its CAS number 478963-71-2, is a quinazolinone derivative with a molecular formula of and a molecular weight of approximately 322.41 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its unique structural properties and potential biological activities.

Anticancer Properties

Research has indicated that quinazolinone derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. In vitro studies suggest that the presence of the hydroxy group enhances the compound's interaction with specific cellular targets, potentially leading to improved efficacy against various cancer types .

Antimicrobial Activity

The antimicrobial properties of quinazolinones have been well-documented. Preliminary studies on this compound suggest it may possess activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent. This potential is attributed to its ability to disrupt bacterial cell wall synthesis .

Neuropharmacology

Quinazolinone derivatives are also being explored for their neuroprotective effects. Research indicates that compounds with similar structures can modulate neurotransmitter systems and exhibit neuroprotective properties in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The specific mechanism involves the inhibition of oxidative stress and modulation of neuroinflammatory responses .

Material Science

In material science, this compound has potential applications in the development of organic semiconductors and photonic devices. Its unique electronic properties make it suitable for incorporation into polymer matrices for optoelectronic applications .

| Activity Type | Observed Effect | References |

|---|---|---|

| Anticancer | Inhibition of tumor growth | |

| Antimicrobial | Activity against bacteria | |

| Neuroprotective | Modulation of neurotransmitters |

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several quinazolinone derivatives, including this compound, and tested their efficacy against human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with the compound showing IC50 values comparable to established chemotherapeutics.

Case Study 2: Antimicrobial Assessment

A separate study assessed the antimicrobial properties of various quinazolinones, including our compound of interest. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.

Case Study 3: Neuroprotective Mechanisms

Research focusing on neuroprotection found that compounds similar to this compound could reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests a promising avenue for treating neurodegenerative diseases.

Comparison with Similar Compounds

5,6-Dihydro-5-thioxoimidazo[1,2-c]quinazolin-2(3H)-one (5a)

Structural Features :

- Fused imidazo ring at positions 5 and 4.

- Thioxo (S=O) group at position 3.

- No aryl or alkyl substituents at position 4 .

Key Differences :

- Substituent Effects: The absence of a 4-isopropylphenyl group in 5a reduces steric bulk compared to the main compound.

- Spectral Data : 5a exhibits a distinct $ ^1H $ NMR profile (e.g., δ4.59 for 3-H vs. aromatic protons in the main compound) .

- Biological Implications : Thioxo groups are associated with enhanced metal-binding capacity, which may confer distinct pharmacological mechanisms compared to the hydroxy and isopropyl groups in the main compound.

4-Benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones

Structural Features :

Key Differences :

- Pharmacological Activity : These analogs exhibit potent H1-antihistaminic activity (e.g., histamine receptor inhibition), attributed to the triazolo ring’s planar structure and benzyl group’s lipophilicity . In contrast, the main compound’s hydroxy group may favor hydrogen bonding with targets like kinases or oxidases.

- Synthetic Routes: Triazoloquinazolinones are synthesized via cyclocondensation of triazole precursors, whereas the main compound likely requires hydroxylation and isopropylation steps.

8-Trifluoromethyl Quinazolin-2,4-(1H,3H)-dione Derivatives

Structural Features :

Key Differences :

- Electronic Effects : The CF$_3$ group is strongly electron-withdrawing, increasing electrophilicity compared to the electron-donating isopropyl and hydroxy groups in the main compound.

- Applications : Ribosylated derivatives are designed as nucleoside analogs for antiviral or anticancer use, whereas the main compound’s lack of a sugar moiety limits such applications .

6-Chloro-4-(trifluoromethyl)quinazolin-2(1H)-one

Key Differences :

- Toxicity Profile: This analog has notable hazards (H302: harmful if swallowed; H315: skin irritation), suggesting higher toxicity compared to the main compound’s hydroxy and isopropyl groups .

Tabulated Comparison of Key Properties

Preparation Methods

Two-Step Synthesis via Trans-Amide Intermediate and Intramolecular Cyclization

A notable method from Chinese patent CN107602463B describes a two-step synthesis approach for 6-hydroxy-2(1H)-quinolinone derivatives, which can be adapted for the target compound:

Step 1: Formation of Trans-Amide Intermediate

- React 4-tert-butoxyaniline with trans-β-arylmethyl acrylate under the catalysis of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DBN (1,5-Diazabicyclo[4.3.0]non-5-ene).

- The reaction proceeds at around 60 °C for 1 hour in an organic solvent such as toluene.

- The molar ratio of 4-tert-butoxyaniline to trans-β-arylmethyl acrylate is maintained between 1:1 and 1:1.3.

- The base catalyst is used in a molar ratio of 0.1–0.3 relative to 4-tert-butoxyaniline.

- The product is a trans-amide intermediate obtained in high yield (~87-89%) after recrystallization.

Step 2: Intramolecular Friedel-Crafts Cyclization

- The trans-amide intermediate is subjected to intramolecular cyclization in the presence of anhydrous aluminum trichloride (AlCl3) and tris(pentafluorophenyl)borane B(C6F5)3 as a co-catalyst.

- The reaction is carried out in organic solvents such as toluene, xylene, anisole, or diphenyl ether.

- The molar ratio of intermediate:AlCl3:B(C6F5)3 is approximately 1:1–1.6:0.05–0.15.

- The temperature is controlled between 60–100 °C, preferably 70–90 °C.

- After 2 hours of reaction, the mixture is quenched with ice water, and the product is isolated by filtration and recrystallization.

- Yields for this step range from 81% to 83%, with purity above 98.8% and melting points exceeding 300 °C.

This method avoids the use of highly toxic chlorobenzene solvents and excessive amounts of AlCl3, reducing environmental impact and improving scalability.

Representative Experimental Data

| Example | Starting Materials (Molar Ratio) | Catalyst & Conditions | Solvent | Yield (%) | Purity (%) | Melting Point (°C) |

|---|---|---|---|---|---|---|

| 1 | 4-tert-butoxyaniline (0.20 mol), methyl trans-4-methoxyphenylacrylate (0.26 mol) | DBU (3.0 g), 60 °C, 1 h; AlCl3 (23.7 g), B(C6F5)3 (13.6 g), 70 °C, 2 h | Toluene | 81 | 99.1 | >300 |

| 2 | 4-tert-butoxyaniline (0.20 mol), methyl trans-2-ethylphenylacrylate (0.24 mol) | DBU (6.0 g), 60 °C, 1 h; AlCl3 (37.2 g), B(C6F5)3 (8.8 g), 90 °C, 2 h | Xylene | 83 | 98.8 | >300 |

| 3 | 4-tert-butoxyaniline (0.20 mol), methyl trans-3-ethoxyphenylacrylate (0.24 mol) | DBU (6.0 g), 60 °C, 1 h; AlCl3 (30.8 g), B(C6F5)3 (17.8 g), 90 °C, 2 h | Anisole | 82 | 98.8 | >300 |

Mechanistic Insights

The intramolecular Friedel-Crafts cyclization is facilitated by the electron-donating substituents on the aryl ring, which activate the aromatic ring towards electrophilic attack. The presence of B(C6F5)3 enhances the Lewis acidity of AlCl3, allowing the cyclization to proceed at lower temperatures and with reduced catalyst loading. The 4-tert-butoxyaniline starting material provides a removable protecting group that simplifies purification and improves yield.

Advantages of the Current Preparation Method

- Environmental and Economic Benefits:

- Reduced catalyst loading and use of less toxic solvents.

- Lower reaction temperatures (70–90 °C vs. traditional 120 °C).

- Minimized generation of toxic by-products such as benzene.

- High Yield and Purity:

- Overall yields above 80% for the final product.

- Purity exceeding 98.8%, suitable for pharmaceutical applications.

- Scalability:

- The method is suitable for industrial-scale production due to mild conditions and simplified work-up.

Q & A

Basic: What synthetic strategies are recommended for constructing the quinazolin-2(1H)-one core in 6-Hydroxy-1-isopropyl-4-(4-isopropylphenyl)quinazolin-2(1H)-one?

Answer:

The quinazolinone core can be synthesized via cyclocondensation of anthranilic acid derivatives with isocyanates or via intramolecular cyclization of substituted benzamides. For example, describes a method using hydrogenation of intermediates (e.g., 4-(4-chlorophenyl)-1,3-dihydro-3-thioquinazol-2-one) to generate the quinazolinone ring. Key steps include:

- Step 1: Reacting substituted aldehydes (e.g., 4-isopropylbenzaldehyde) with thioacetamide to form thioamide intermediates.

- Step 2: Cyclization under acidic or basic conditions to yield the quinazolinone scaffold.

- Step 3: Functionalization of the core with isopropyl groups via nucleophilic substitution or Friedel-Crafts alkylation.

Validation: Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity via HPLC (C18 column, 70:30 acetonitrile/water) .

Basic: How can spectroscopic techniques (NMR, FTIR) differentiate positional isomers in substituted quinazolinones?

Answer:

- 1H/13C NMR: The hydroxy group at position 6 (δ ~10.5 ppm, broad singlet) and isopropyl substituents (δ 1.2–1.4 ppm for CH3; δ 2.8–3.1 ppm for CH) provide distinct splitting patterns. Compare with , where methyl groups in similar structures resonate at δ 2.3–2.5 ppm.

- FTIR: The carbonyl stretch (C=O) at ~1680–1700 cm⁻¹ and hydroxyl (O-H) at ~3200–3400 cm⁻¹ confirm the quinazolinone core and phenolic -OH.

Methodological Tip: Use DEPT-135 NMR to distinguish CH, CH2, and CH3 groups in crowded regions .

Advanced: What experimental approaches are suitable for evaluating the bioactivity of this compound?

Answer:

- In vitro assays: Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence polarization assays. Reference , where quinazolinones were tested as H1-antihistaminic agents via histamine-induced guinea pig ileum contraction models.

- Dose-response studies: Use IC50/EC50 calculations with nonlinear regression (GraphPad Prism).

- ADMET profiling: Assess solubility (shake-flask method, logP ~2.5–3.5) and metabolic stability (microsomal incubation, t1/2 >30 min).

Critical Note: Cross-validate bioactivity data with structural analogs to address potential off-target effects .

Advanced: How can researchers reconcile contradictory solubility data for hydrophobic quinazolinone derivatives?

Answer:

Contradictions often arise from solvent polarity and pH effects. For example:

- pH-dependent solubility: Protonation of the hydroxy group at pH < pKa (~9.5) increases aqueous solubility.

- Co-solvent systems: Use DMSO/PBS mixtures (e.g., 10% DMSO) for in vitro assays ( notes solubility challenges for 2-isobutylquinazolin-4-one).

Method: Characterize solubility via UV-Vis spectroscopy (λmax ~270 nm) and dynamic light scattering (DLS) to detect aggregation .

Advanced: What computational strategies aid in optimizing the substituent effects on quinazolinone bioactivity?

Answer:

- QSAR modeling: Train models with descriptors like LogP, polar surface area, and Hammett constants using datasets from .

- Docking studies: Simulate binding to target proteins (e.g., COX-2 or kinases) using AutoDock Vina. Prioritize substituents (e.g., isopropyl groups) that enhance hydrophobic interactions.

- MD simulations: Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER).

Validation: Compare predicted IC50 with experimental data to refine substituent selection .

Advanced: How to address discrepancies in reported melting points for quinazolinone derivatives?

Answer:

Discrepancies may arise from polymorphism or impurities.

- Recrystallization: Purify the compound using ethyl acetate/hexane (3:1) and confirm purity via DSC (melting endotherm ±2°C).

- PXRD: Compare diffraction patterns with literature data (e.g., reports sharp peaks at 2θ = 12.5°, 17.8°).

Example: If the reported mp is 180–182°C but observed at 175–177°C, repeat synthesis with strict anhydrous conditions .

Advanced: What strategies mitigate oxidation of the hydroxy group during storage or reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.